

MM-401 as an MLL1-WDR5 interaction inhibitor

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An In-Depth Technical Guide to MM-401: A Potent Inhibitor of the MLL1-WDR5 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-protein interaction between the Mixed Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5) is essential for the histone methyltransferase (HMT) activity of the MLL1 core complex. Dysregulation of this complex is a key driver in a significant portion of acute leukemias, particularly those harboring MLL1 gene rearrangements. **MM-401** is a potent, cell-permeable, cyclic peptidomimetic designed to specifically disrupt the MLL1-WDR5 interaction. This document provides a comprehensive technical overview of **MM-401**, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Introduction to the MLL1-WDR5 Axis

The MLL1 core complex is a critical epigenetic regulator that catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 4 (H3K4).[1] This complex consists of several core subunits, including MLL1, WDR5, Retinoblastoma-binding protein 5 (RbBP5), Absent small homeotic-2-like protein (Ash2l), and DPY30.[2][3][4][5] WDR5 acts as a crucial scaffolding protein, binding directly to a conserved WDR5-interaction (WIN) motif on MLL1.[6][7] This interaction is indispensable for the assembly and enzymatic integrity of the MLL1 complex.[1][6][8] In MLL-rearranged leukemias, the resulting MLL fusion proteins rely on the interaction with the wild-type MLL1 complex to drive an oncogenic transcription program, making the MLL1-WDR5

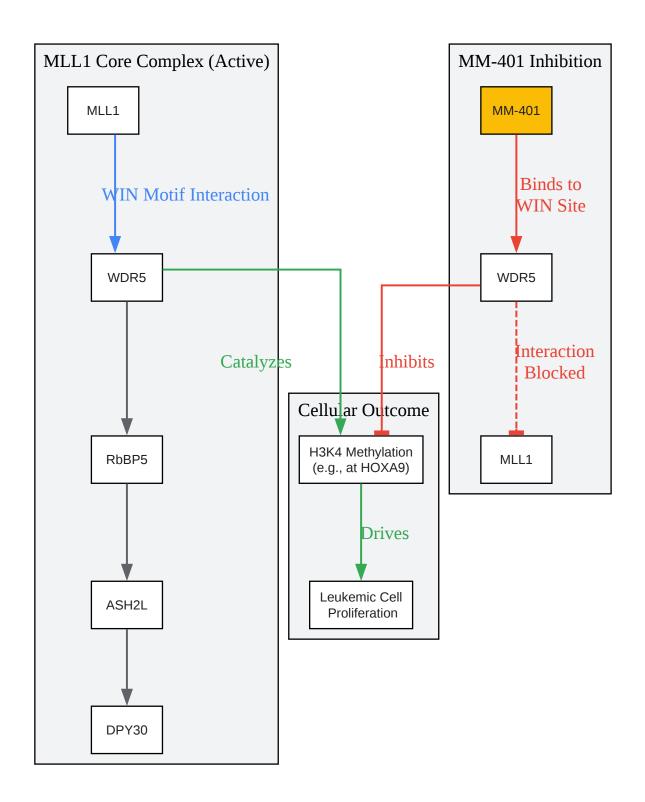


interface a compelling therapeutic target.[5][8] **MM-401** was developed as a high-affinity inhibitor that mimics the MLL1 WIN motif to competitively block this interaction.[1][9]

Mechanism of Action of MM-401

MM-401 is a macrocyclic peptidomimetic that was structurally designed based on a linear precursor, MM-101.[1] It specifically targets the WIN site-binding pocket on WDR5, the same pocket that recognizes Arg-3765 of MLL1.[1][6] By occupying this site with high affinity, MM-401 physically prevents the association of MLL1 with WDR5. This disruption leads to the disassembly of the MLL1 core complex, which in turn specifically inhibits its H3K4 methyltransferase activity.[1][10][11] The subsequent decrease in H3K4 methylation at MLL1 target gene promoters, such as the HOXA gene cluster, leads to the suppression of the leukemogenic gene expression program.[1][9] This targeted inhibition induces cell cycle arrest, apoptosis, and myeloid differentiation specifically in MLL-rearranged leukemia cells.[1][10][12]





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Caption: MM-401 Mechanism of Action.

Quantitative Data Presentation



The potency and specificity of **MM-401** have been quantified through various biochemical and cellular assays. The data are summarized below.

Table 1: Biochemical Activity of MM-401

Parameter	Assay Type	Value	Target/Interacti on	Reference
Binding Affinity (Ki)	BioLayer Interferometry (BLI)	< 1 nM	WDR5	[1][10][11][13]
Binding Affinity (Kd)	Not Specified	~1 nM	WDR5	[9][12]
Interaction Inhibition (IC50)	Fluorescence Polarization	0.9 nM	WDR5-MLL1 Interaction	[1][10][11][13]
Enzyme Inhibition (IC50)	Histone Methyltransferas e (HMT)	0.32 μΜ	MLL1 Complex Activity	[1][10][11][13]

Table 2: Cellular Activity of MM-401



Parameter	Cell Line(s)	Value (GI50)	Comments	Reference
Murine Leukemia	MLL-AF9	~10 μM	Selective against MLL-rearranged cells.	[1]
Human AML	MV4;11 (MLL- AF4)	~15 μM	Data estimated from published graphs.	[1]
Human AML	MOLM13 (MLL- AF9)	~15 μM	Data estimated from published graphs.	[1]
Human ALL	KOPN8 (MLL- ENL)	~20 μM	Data estimated from published graphs.	[1]
Non-MLL Leukemia	K562, HL60, U937	> 50 μM	No significant growth inhibition observed.	[1]

GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize **MM-401**.

In Vitro Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of the MLL1 complex and the inhibitory effect of **MM-401**.

Protocol:

 Complex Assembly: Reconstitute the MLL1 core complex using purified, truncated WDR5 (residues 23-334) and MLL1 (residues 3762-3969), and full-length RbBP5 and Ash2L proteins.[14]

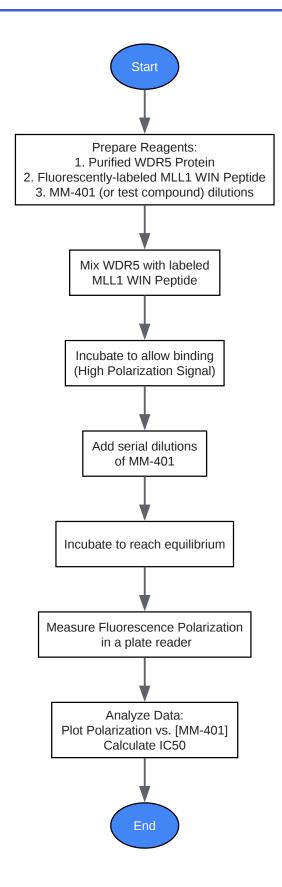


- Reaction Buffer: Prepare the HMT assay buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.[14]
- Inhibitor Incubation: Pre-incubate the assembled MLL1 complex (e.g., $0.5~\mu M$) with varying concentrations of **MM-401** at room temperature.
- Reaction Initiation: Initiate the methyltransferase reaction by adding substrates, typically histone H3 and the methyl donor S-adenosyl methionine (SAM, often radiolabeled).
- Incubation: Allow the reaction to proceed for a set time within the determined linear range (e.g., 4 minutes at 22°C).[13]
- Quenching: Stop the reaction by adding β -mercaptoethanol to a final concentration of 178 μ M.[13]
- Detection: Quantify the amount of histone methylation. This is typically done via scintillation counting if using radiolabeled SAM or through antibody-based methods like ELISA.
- Data Analysis: Plot the percentage of inhibition against the logarithm of **MM-401** concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Fluorescence Polarization (FP) Assay

This assay measures the ability of **MM-401** to disrupt the pre-formed WDR5-MLL1 peptide interaction.





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Caption: Workflow for Competitive FP Assay.



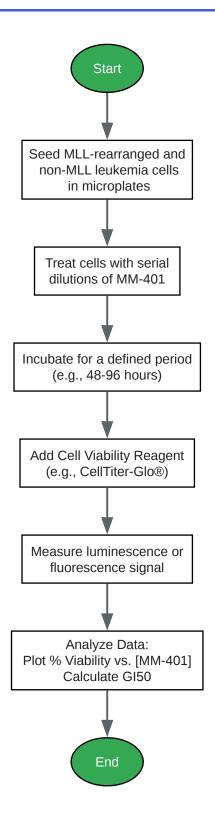
Protocol:

- Reagent Preparation: Prepare solutions of purified WDR5 protein and a fluorescently labeled peptide corresponding to the MLL1 WIN motif (e.g., fluorescein-GSARAEVHLRKS).[7]
- Binding Reaction: In a suitable microplate (e.g., black, low-volume 384-well), add WDR5 and the fluorescent MLL1 peptide. Allow them to incubate to form a complex, which will yield a high fluorescence polarization signal.
- Compound Addition: Add serial dilutions of MM-401 to the wells containing the pre-formed WDR5-peptide complex. Include controls with no inhibitor (high polarization) and no WDR5 (low polarization).
- Equilibration: Incubate the plate to allow the binding competition to reach equilibrium.
- Measurement: Read the fluorescence polarization on a suitable microplate reader.
- Data Analysis: As **MM-401** displaces the labeled peptide from WDR5, the peptide will tumble more freely in solution, causing a decrease in the polarization signal. Calculate the percent inhibition at each concentration and determine the IC50 value.

Cellular Proliferation (GI50) Assay

This assay determines the effect of MM-401 on the growth of leukemia cell lines.





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Caption: Workflow for Cellular Proliferation Assay.

Protocol:



- Cell Seeding: Plate leukemia cells (e.g., MV4;11, MOLM13, K562) in 96-well or 384-well plates at an appropriate density.
- Treatment: Add serial dilutions of MM-401 to the cells. Include a vehicle-only control (e.g., DMSO).
- Incubation: Culture the cells for a specified duration, typically 48 to 96 hours.[10][14]
- Viability Assessment: Measure cell viability using a suitable reagent. The CellTiter-Glo®
 Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is commonly used.[1]
- Data Acquisition: Read the luminescence signal on a plate reader.
- Data Analysis: Normalize the signal from treated cells to the vehicle control to determine the
 percentage of growth inhibition. Plot the percent inhibition against the log of MM-401
 concentration to calculate the GI50 value.

Apoptosis and Cell Cycle Analysis

These assays evaluate the downstream cellular consequences of MLL1 inhibition by MM-401.

Protocol:

- Cell Culture and Treatment: Culture MLL-rearranged cells (e.g., murine MLL-AF9) and treat with MM-401 at various concentrations (e.g., 10, 20, 40 μM) or a vehicle control for 48 hours.
 [1][11]
- Cell Harvesting: Harvest the cells by centrifugation.
- Staining for Apoptosis: For apoptosis analysis, resuspend cells in binding buffer and stain with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium lodide (PI).
- Staining for Cell Cycle: For cell cycle analysis, fix the cells (e.g., with cold ethanol) and then stain the DNA with a fluorescent dye such as PI.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.



• Data Analysis:

- Apoptosis: Quantify the percentage of cells in different quadrants (live, early apoptotic, late apoptotic, necrotic). MM-401 specifically induces apoptosis in MLL-rearranged cells.[1]
- Cell Cycle: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. MM-401 causes a prominent G1/S phase arrest in a dosedependent manner.[1]

Conclusion

MM-401 is a highly potent and specific chemical probe for interrogating the function of the MLL1-WDR5 protein-protein interaction. With a binding affinity in the low nanomolar range and a clear mechanism of action, it effectively disrupts the MLL1 core complex, leading to the inhibition of H3K4 methylation.[1][9][10] Its selective cytotoxicity towards leukemia cells harboring MLL1 rearrangements highlights the therapeutic potential of targeting this critical epigenetic axis.[1][9] The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to advance novel therapies for MLL-rearranged leukemias and other cancers dependent on WDR5-mediated protein complexes.

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